molecular formula C17H21N5O3S B2716620 N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034581-89-8

N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

Cat. No.: B2716620
CAS No.: 2034581-89-8
M. Wt: 375.45
InChI Key: MACMUZKPZRDLBO-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a piperidine ring and a phenyl group bearing a methylsulfonamido moiety.

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-5-6-13(10-14)20-17(23)15-11-16(19-12-18-15)22-8-3-2-4-9-22/h5-7,10-12,21H,2-4,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACMUZKPZRDLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known by its CAS number 1022150-12-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N6O, with a molecular weight of 386.45 g/mol. The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity.

Antitrypanosomal Activity

Recent studies have highlighted the antitrypanosomal properties of compounds related to the pyrimidine framework. For instance, derivatives of 4-phenyl-6-(pyridin-3-yl)pyrimidines have been evaluated for their activity against Trypanosoma brucei rhodesiense. The biological evaluation revealed that certain derivatives exhibit low micromolar antitrypanosomal activity with IC50 values ranging from 2.0 to 19.6 μM while demonstrating negligible toxicity towards L6 rat skeletal myoblast cells (CC50 > 100 μM) .

Table 1: Antitrypanosomal Activity of Related Compounds

Compound IDStructure TypeIC50 (μM)CC50 (μM)Selectivity Index
Compound 14-phenyl-6-(pyridin-3-yl)4.8>100>20
Compound 2Di-pyridyl analogue>19.6>100-
Compound 32-methoxyphenyl analogue19.6>100-
Compound 43-bromophenyl derivative2.0>100>50

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may inhibit specific enzymes or pathways critical for the survival of trypanosomes. In silico studies indicate potential interactions with various cytochrome P450 enzymes (CYP), hinting at a complex pharmacokinetic profile .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the phenyl and piperidine rings significantly influenced antitrypanosomal activity and cytotoxicity profiles . The promising results from these derivatives suggest that further modifications could yield compounds with improved selectivity and efficacy.
  • ADME Properties : Computational predictions using tools like QikProp have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, indicating favorable characteristics for drug development .
  • Toxicology Assessments : Toxicological evaluations revealed that many derivatives exhibited low cytotoxicity against mammalian cell lines, making them suitable candidates for further development as therapeutic agents against trypanosomiasis .

Future Directions

The ongoing research into this compound suggests a promising avenue for developing novel antitrypanosomal agents. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by this compound.
  • Structure-Activity Relationship (SAR) : Systematic exploration of structural modifications to enhance potency and selectivity.
  • In Vivo Efficacy : Evaluating the therapeutic potential in animal models to assess efficacy and safety profiles before clinical trials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with pyrimidine-based molecules, particularly those incorporating piperidine and sulfonamide functionalities. Below is a comparative analysis with structurally related compounds, based on similarity metrics and functional group variations:

Compound Name (CAS No.) Similarity Score Key Structural Features Potential Applications
2,4-Diamino-6-piperidinopyrimidine (69206-89-9) 0.64 Pyrimidine with piperidine and diamino groups Kinase inhibition, antiviral agents
6-(Piperidin-1-yl)pyrimidin-4-amine (923036-30-0) 0.59 Pyrimidine with piperidine and amine substituent GPCR modulation, CNS disorders
N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1616392-22-3) 0.58 Chiral piperidine, tosyl group, pyrrolopyrimidine Anticancer agents, epigenetic targets
(S)-6-((1-Acetylpiperidin-4-yl)amino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)pyrimidine-4-carboxamide 0.52 Acetylated piperidine, dihydroisoquinoline Immunomodulation, inflammation

Key Observations:

Structural Differentiation: The methylsulfonamido group in the target compound distinguishes it from analogs like 2,4-diamino-6-piperidinopyrimidine, which lacks sulfonamide functionality. This group may enhance solubility and metabolic stability compared to amine or acetylated derivatives .

Similarity Trends: Higher similarity scores (e.g., 0.64) correlate with shared pyrimidine-piperidine scaffolds, while lower scores (e.g., 0.52) reflect complex substitutions like dihydroisoquinoline .

Functional Implications :

  • Piperidine-containing pyrimidines (e.g., CAS 923036-30-0) are frequently associated with kinase or GPCR targeting. The methylsulfonamido group in the target compound may confer selectivity for sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases .

Research Findings and Limitations

  • Synthetic Accessibility : The compound’s synthesis likely follows routes analogous to , where piperidine-phenyl intermediates are coupled with pyrimidine carboxylates via carboxamide linkages .
  • Target Profiling: No direct bioactivity data is available for this compound. However, analogs like CAS 69206-89-9 show inhibitory activity against kinases (e.g., EGFR), suggesting plausible overlapping targets .
  • Gaps in Evidence: Current literature lacks pharmacokinetic or toxicity profiles.

Q & A

Q. What are the key steps in synthesizing N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Coupling Reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds between the piperidine-carboxamide and pyrimidine moieties .
  • Substitution Reactions : Introduction of the methylsulfonamido group via nucleophilic substitution under controlled pH and temperature .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%), confirmed by HPLC .
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield improvement, as seen in analogous piperidine-pyrimidine syntheses .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the piperidine ring (δ ~2.5–3.5 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm) .
  • X-ray Crystallography : Determines 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
  • LC-MS : Validates molecular weight and purity, detecting impurities at <0.5% levels .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Best in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and sulfonamide groups. Limited solubility in water requires co-solvents like ethanol .
  • Stability : Stable at −20°C for long-term storage. Degrades in acidic conditions (pH <4), necessitating neutral buffer systems for biological assays .

Advanced Research Questions

Q. How can computational methods optimize synthesis and predict reaction pathways?

  • Quantum Chemical Calculations : Predict reaction intermediates and transition states to identify energetically favorable pathways. For example, density functional theory (DFT) can model amide bond formation efficiency .
  • Machine Learning : Trained on datasets of similar reactions to recommend optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .

Q. How to resolve contradictions in biological activity data across studies?

  • Polymorphism Analysis : X-ray diffraction identifies crystalline forms that may exhibit varying bioactivities (e.g., differences in hydrogen-bonding networks affecting target binding) .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .

Q. What strategies elucidate target interactions and mechanisms of action?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., KD values for kinase targets) .
  • Molecular Docking : Simulates binding poses with proteins (e.g., PI3K or EGFR kinases) to prioritize in vitro testing .
  • Mutagenesis Studies : Identify critical residues in target proteins by comparing wild-type and mutant binding affinities .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Substituent Biological Activity Reference
Trifluoromethyl groupEnhances metabolic stability and target selectivity
Methoxy groupReduces cytotoxicity but lowers potency
Cyclopropyl moietyImproves membrane permeability

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding studies) and statistical tools like Bland-Altman plots .
  • Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify critical factors .

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